N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide
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Overview
Description
N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide, a mouthful of a name, belongs to the class of organic compounds known as piperidines. It features a piperidine ring with a sulfonamide group, a chlorobenzyl substituent, and a thiophene moiety. This compound may have interesting pharmacological properties due to its structural features.
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One possible route could be the coupling of a chlorobenzyl sulfide with a piperidine-3-carboxylic acid derivative, followed by sulfonation of the resulting product. specific synthetic methods would depend on the desired stereochemistry and functional group compatibility.
Industrial Production:: While I don’t have direct information on industrial-scale production methods for this compound, it likely involves optimization of the synthetic route, purification, and scalability considerations.
Chemical Reactions Analysis
Reactivity::
Oxidation: The sulfonamide group could undergo oxidation under appropriate conditions.
Substitution: The chlorobenzyl group is susceptible to nucleophilic substitution reactions.
Reduction: Reduction of the sulfonamide or other functional groups may be feasible.
Suzuki–Miyaura Coupling: Boron-based reagents (such as organotrifluoroborates) are commonly employed in cross-coupling reactions.
Chlorination: Chlorination agents like N-chlorosuccinimide (NCS) may be used for introducing chlorine atoms.
Scientific Research Applications
Medicine: Investigate its pharmacological properties, including antimicrobial or antitumor effects.
Chemistry: Explore its reactivity in synthetic transformations.
Biology: Study its interactions with biological targets.
Mechanism of Action
The exact mechanism remains speculative, but it likely involves binding to specific molecular targets (e.g., enzymes, receptors) and modulating cellular pathways. Further research is needed to elucidate this.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, we can compare this compound’s structure, reactivity, and biological effects with related piperidine derivatives.
Properties
Molecular Formula |
C19H23ClN2O3S3 |
---|---|
Molecular Weight |
459.1 g/mol |
IUPAC Name |
N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide |
InChI |
InChI=1S/C19H23ClN2O3S3/c20-17-6-1-4-15(12-17)14-26-11-8-21-19(23)16-5-2-9-22(13-16)28(24,25)18-7-3-10-27-18/h1,3-4,6-7,10,12,16H,2,5,8-9,11,13-14H2,(H,21,23) |
InChI Key |
HCHZCTDRLOKJTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)C(=O)NCCSCC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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